molecular formula C13H12N2O4 B8274855 1,6-Dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carboxylic acid

1,6-Dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No. B8274855
M. Wt: 260.24 g/mol
InChI Key: VADRMCFVMNXACS-UHFFFAOYSA-N
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Patent
US04031093

Procedure details

A solution of ethyl 1,6-dihydro-6-oxo-2-(2-ethoxyphenyl)pyrimidine-5-carboxylate (2 g., 6.9 mmole) in 1N NaOH (20 ml., 20 mmole) was heated at reflux for 10 minutes. The solution was cooled and acidified with 6N HCl to yield the title product (1.8 g., m.p. 168°-184°). Recrystallization from acetonitrile gave 1.2 g. of colorless crystals, m.p. 186°-188°.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:14][CH2:15][CH3:16])=[N:5][CH:4]=[C:3]1[C:17]([O:19]CC)=[O:18].[OH-].[Na+].Cl>>[O:1]=[C:2]1[NH:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:14][CH2:15][CH3:16])=[N:5][CH:4]=[C:3]1[C:17]([OH:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1C(=CN=C(N1)C1=C(C=CC=C1)OCC)C(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CN=C(N1)C1=C(C=CC=C1)OCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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